molecular formula C12H9Cl2NO3 B1581942 Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 25771-89-5

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B1581942
CAS RN: 25771-89-5
M. Wt: 286.11 g/mol
InChI Key: HFSJXUVDOXWRGT-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 25771-89-5. It has a molecular weight of 286.11 .


Molecular Structure Analysis

The InChI code for Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is 1S/C12H9Cl2NO3/c1-2-18-12 (17)8-5-15-10-7 (11 (8)16)3-6 (13)4-9 (10)14/h3-5H,2H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a solid compound with a molecular weight of 286.11 .

Scientific Research Applications

Synthesis Techniques and Derivatives

Research has led to the development of novel synthesis techniques for creating derivatives of quinoline carboxylates that exhibit potential antibacterial properties. For instance, ultrasound-promoted synthesis has been employed to create novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Additionally, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate via a one-pot three-component reaction has been described, leading to compounds with significant to moderate antimicrobial activity (Abdel-Mohsen, 2014).

Antimicrobial Activities

The derivatives of quinoline carboxylates have been studied for their antimicrobial potential. Synthesis efforts have yielded heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases, which were characterized and showed significant to moderate antimicrobial effects against various bacteria and fungi (Abdel-Mohsen, 2014). Furthermore, compounds synthesized from reactions involving ethyl chloroacetate and hydroxyquinoline with subsequent treatments have demonstrated notable antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ahmed et al., 2006).

Reactivity and Chemical Properties

The reactivity and chemical properties of quinoline carboxylates and their derivatives have been a subject of study, leading to insights into their potential applications. For example, the synthesis and characterization of ethyl 4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate involved spectral techniques and density functional theory computations, providing a foundation for understanding their reactivity and potential as inhibitory agents (Ranjith et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJXUVDOXWRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296539
Record name ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate

CAS RN

25771-89-5
Record name 25771-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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